Bruceantarin

Description

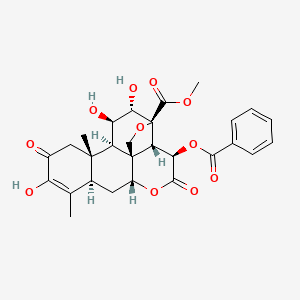

antileukemic simaroubolide from Brucea antidysenterica; used in Ethiopia in cancer treatment; also isolated from B. javanica; structure

Structure

3D Structure

Propriétés

Numéro CAS |

41451-76-7 |

|---|---|

Formule moléculaire |

C28H30O11 |

Poids moléculaire |

542.5 g/mol |

Nom IUPAC |

methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-benzoyloxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate |

InChI |

InChI=1S/C28H30O11/c1-12-14-9-16-27-11-37-28(25(35)36-3,22(32)18(31)20(27)26(14,2)10-15(29)17(12)30)21(27)19(24(34)38-16)39-23(33)13-7-5-4-6-8-13/h4-8,14,16,18-22,30-32H,9-11H2,1-3H3/t14-,16+,18+,19+,20+,21+,22-,26-,27+,28-/m0/s1 |

Clé InChI |

TUKVWIYSWDDKKX-QQHLYMAWSA-N |

SMILES isomérique |

CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)C6=CC=CC=C6)(OC5)C(=O)OC)O)O)C)O |

SMILES canonique |

CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C6=CC=CC=C6)(OC5)C(=O)OC)O)O)C)O |

Autres numéros CAS |

41451-76-7 |

Synonymes |

bruceantarin |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Bruceantin and Related Quassinoids in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruceantin and its related quassinoid compounds, including Bruceine D and Bruceantinol, are natural products isolated from the plant Brucea javanica. These compounds have garnered significant interest in oncology research due to their potent cytotoxic effects against a variety of cancer cell lines. Historically, Bruceantin was investigated in clinical trials, and while early trials showed limited success, recent research has revitalized interest in its potential, particularly for hematological malignancies.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms through which these quassinoids exert their anti-cancer effects, with a focus on their impact on signaling pathways, apoptosis, and the cell cycle.

Core Mechanisms of Action

The anticancer activity of Bruceantin and its analogs is multifaceted, primarily revolving around the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation and survival.

Induction of Apoptosis

A primary mechanism by which these quassinoids eliminate cancer cells is through the induction of programmed cell death, or apoptosis. This is achieved through the activation of intrinsic and extrinsic apoptotic pathways.

-

Mitochondrial Pathway Activation: Bruceantin and Bruceine D have been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[4] This event triggers the activation of the caspase cascade, including caspase-3 and caspase-9, which are key executioners of apoptosis.[5] The process is further regulated by the differential expression of Bcl-2 family proteins. Treatment with these compounds leads to the upregulation of pro-apoptotic proteins like Bax and Bak, and the downregulation of anti-apoptotic proteins such as Bcl-2.[5][6][7]

-

Reactive Oxygen Species (ROS) Generation: Several studies have highlighted the role of increased intracellular reactive oxygen species (ROS) in mediating the apoptotic effects of Bruceine D. The accumulation of ROS can lead to cellular damage and trigger the mitochondrial death signaling pathway.[8]

-

Death Receptor Signaling: Evidence suggests that Bruceine D can also influence the extrinsic apoptotic pathway by decreasing the expression of pro-caspase-8.[7]

Cell Cycle Arrest

Bruceantin and its related compounds interfere with the normal progression of the cell cycle in cancer cells, forcing them into a state of arrest, which can then lead to apoptosis.

-

G0/G1 and G2/M Phase Arrest: Bruceine D has been observed to induce G0/G1 phase arrest in non-small-cell lung cancer cells.[8] In other cancer cell lines, such as colon cancer, Bruceine A (a related quassinoid) has been shown to cause cell cycle arrest in the S and G2/M phases.[5] Bruceantinol has been identified as a CDK2/4/6 inhibitor, which are key regulators of the G1/S phase transition.[9]

-

Modulation of Cell Cycle Regulatory Proteins: The arrest in the cell cycle is accompanied by changes in the expression of key regulatory proteins. For instance, Bruceine A treatment leads to a decrease in the levels of CDK1, CDK2, Cyclin A, Cyclin B, and Cyclin E in HCT116 colon cancer cells.[5]

Modulation of Signaling Pathways

The anticancer effects of these quassinoids are underpinned by their ability to modulate several critical signaling pathways.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a crucial regulator of cell proliferation and survival. Bruceine D has been shown to activate the JNK and p38 MAPK signaling pathways, which are often associated with stress-induced apoptosis.[10] The activation of the ROS/MAPK signaling pathway appears to be a central mechanism for Bruceine D-induced apoptosis and autophagy in lung cancer cells.

-

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a key survival pathway that is often hyperactivated in cancer. Bruceine A has been demonstrated to inhibit the phosphorylation of PI3K and Akt in a dose-dependent manner in colon cancer cells.[5]

-

Notch Pathway: Bruceantin has been shown to alter the gene expression of several members of the Notch signaling pathway in multiple myeloma cancer stem cells. Inhibition of the Notch pathway reversed the anti-proliferative effects of Bruceantin, suggesting its importance in mediating the drug's action in this context.[11]

-

c-MYC Downregulation: Bruceantin treatment has been associated with the downregulation of the c-MYC oncogene, which is a key driver of proliferation in many cancers. This downregulation is correlated with the induction of cell differentiation and death.[1]

Quantitative Data

The cytotoxic potency of Bruceantin and its related quassinoids has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Compound | Cancer Cell Line | IC50 Value |

| Bruceantin | RPMI 8226 (Multiple Myeloma) | 13 nM |

| U266 (Multiple Myeloma) | 49 nM | |

| H929 (Multiple Myeloma) | 115 nM | |

| BV-173 (B-cell Leukemia) | < 15 ng/mL | |

| Daudi (Burkitt's Lymphoma) | < 15 ng/mL | |

| Multiple Myeloma CSCs | Antiproliferative at 25 nM | |

| Bruceine D | H460 (NSCLC) | 0.5 µmol/L (48h)[10] |

| A549 (NSCLC) | 0.6 µmol/L (48h)[10] | |

| A549 (NSCLC) | 1.01 ± 0.11 µg/ml (72h)[7] | |

| H1650 (NSCLC) | 1.19 ± 0.07 µg/ml (72h)[7] | |

| PC-9 (NSCLC) | 2.28 ± 1.54 µg/ml (72h)[7] | |

| HCC827 (NSCLC) | 6.09 ± 1.83 µg/ml (72h)[7] | |

| T24 (Bladder Cancer) | 7.65 ± 1.2 µg/mL[6] | |

| MCF-7 (Breast Cancer) | 0.7 to 65 µM[12] | |

| Hs 578T (Breast Cancer) | 0.71 ± 0.05 µM[13] | |

| MDA-MB-468 (Breast Cancer) | 1.092 µM[14] | |

| MDA-MB-231 (Breast Cancer) | 2.328 µM[14] | |

| HepG2 (Hepatocellular Carcinoma) | 1.2 µM | |

| HCT-8 (Colon Cancer) | 2 µM | |

| SK-OV-3 (Ovarian Cancer) | 0.76 µM | |

| Bruceantinol | MIA PaCa-2 (Pancreatic Cancer) | 0.669 µM[15] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the mechanism of action of Bruceantin and related quassinoids.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the quassinoid compound (e.g., Bruceine D from 0.01 to 100 µg/mL) for specified time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours (e.g., 4 hours) at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

-

Cell Treatment: Cells are treated with the quassinoid compound at various concentrations for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

-

Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed with PBS.

-

Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C.[16]

-

Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.[16][17]

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the DNA fluorescence intensity.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways, apoptosis, and cell cycle regulation.

-

Protein Extraction: After treatment with the quassinoid compound, cells are lysed using a RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Bcl-2, Bax, p-JNK, total JNK, etc.), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Bruceantin-induced apoptotic signaling pathway.

Caption: Bruceantinol-mediated cell cycle arrest.

Caption: Experimental workflow for apoptosis analysis.

References

- 1. Antitumor activity of bruceantin: an old drug with new promise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Phase II study of Bruceantin (NSC-165, 563) in advanced malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Bruceine a exerts antitumor effect against colon cancer by accumulating ROS and suppressing PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bruceantinol works as a CDK2/4/6 inhibitor to inhibit the growth of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bruceantin inhibits multiple myeloma cancer stem cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting Trop2 by Bruceine D suppresses breast cancer metastasis by blocking Trop2/β-catenin positive feedback loop - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel P38α MAPK activator Bruceine A exhibits potent anti-pancreatic cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 17. cancer.wisc.edu [cancer.wisc.edu]

Bruceantarin: A Technical Guide on its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruceantarin is a naturally occurring quassinoid, a class of bitter terpenoids, that has garnered interest for its potent antineoplastic properties. This technical guide provides a comprehensive overview of the discovery of this compound and its related compounds, its natural sources, and its biological activity. Detailed experimental protocols for the isolation of similar quassinoids and for assessing cytotoxicity are provided. Furthermore, this guide elucidates the likely mechanism of action of this compound by examining the well-documented signaling pathways of the closely related quassinoid, bruceine D. This information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry and drug discovery.

Discovery and Natural Source

This compound belongs to the quassinoid family of compounds, which are primarily isolated from plants of the Simaroubaceae family. The discovery of this class of compounds is closely linked to the investigation of plants used in traditional medicine for treating various ailments, including cancer.

Key Milestones:

-

1975: S. M. Kupchan and his team at the University of Virginia published a seminal paper detailing the isolation and structural elucidation of two potent antileukemic quassinoids, bruceantin and bruceantinol , from the Ethiopian plant Brucea antidysenterica[1]. This work was a significant step forward in recognizing the therapeutic potential of this class of compounds.

-

Post-1975: Following the discovery of bruceantin, further phytochemical investigations of Brucea species, including Brucea antidysenterica and Brucea javanica, led to the isolation and characterization of a series of related quassinoids, including this compound.

Natural Sources:

This compound is primarily isolated from the following plant species:

-

Brucea antidysenterica : A shrub or small tree native to Ethiopia, this plant has a history of use in traditional medicine for treating conditions like dysentery and cancer[2][3][4]. The stem bark is a rich source of this compound and other related quassinoids.

-

Brucea javanica : Also known as Macassar kernels, this plant is found in Southeast Asia and Northern Australia. Its seeds have been traditionally used to treat dysentery, malaria, and warts. It is also a significant source of various bioactive quassinoids.

Quantitative Data on Biological Activity

This compound has demonstrated significant cytotoxic activity against various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| This compound | MCF-7 | Breast Cancer | 0.144 ± 0.039 |

| This compound | MDA-MB-231 | Breast Cancer | 0.238 ± 0.021 |

Experimental Protocols

Isolation of Bruceantin and Related Quassinoids from Brucea antidysenterica

The following protocol is a representative method for the isolation of quassinoids from Brucea antidysenterica, based on the work of Kupchan et al. (1975)[1] and related patent literature.

Workflow for Quassinoid Isolation

Caption: Isolation workflow for quassinoids from Brucea antidysenterica.

Methodology:

-

Extraction: The dried and milled stem bark of Brucea antidysenterica is subjected to continuous extraction with 95% ethanol. The resulting ethanolic extract is then concentrated under reduced pressure.

-

Solvent Partitioning (Chloroform-Water): The concentrated extract is partitioned between chloroform and water. The chloroform layer, containing the less polar compounds including quassinoids, is collected.

-

Solvent Partitioning (Aqueous Methanol-Petroleum Ether): The chloroform fraction is further partitioned between 10% aqueous methanol and petroleum ether. The aqueous methanol fraction, which contains the quassinoids, is retained.

-

Column Chromatography: The aqueous methanol fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired quassinoids.

-

Preparative TLC: Fractions enriched with the target compounds are further purified using preparative TLC.

-

Crystallization: The purified compound is crystallized from a suitable solvent system to yield pure this compound.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is a common method for determining the cytotoxic effects of a compound.

Workflow for MTT Cytotoxicity Assay

Caption: Workflow for determining cytotoxicity using the MTT assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere for 24 hours.

-

Compound Treatment: The cells are then treated with a range of concentrations of this compound. A control group receiving only the vehicle (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for a period of 48 to 72 hours.

-

MTT Addition: Following the incubation period, MTT reagent is added to each well.

-

Formazan Formation: The plate is incubated for an additional 2 to 4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability for each concentration of this compound. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined by plotting a dose-response curve.

Mechanism of Action: Insights from Bruceine D

While the specific signaling pathways modulated by this compound have not been extensively studied, significant research on the closely related quassinoid, bruceine D , provides a strong basis for a proposed mechanism of action. Given the structural similarities and shared biological activities among quassinoids isolated from Brucea species, it is highly probable that this compound exerts its anticancer effects through similar pathways.

Studies on bruceine D have shown that it induces both apoptosis (programmed cell death) and autophagy in cancer cells through the ROS/MAPK signaling pathway [5][6][7].

Proposed Signaling Pathway for this compound-Induced Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis via the ROS/MAPK pathway.

Description of the Pathway:

-

Induction of Oxidative Stress: this compound is proposed to enter the cancer cell and induce an increase in intracellular Reactive Oxygen Species (ROS) .

-

Activation of MAPK Signaling: The elevated ROS levels activate key components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically JNK (c-Jun N-terminal kinase) and p38 MAPK .

-

Modulation of Bcl-2 Family Proteins: Activated JNK and p38 MAPK then modulate the expression and activity of the Bcl-2 family of proteins, which are critical regulators of apoptosis. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2 .

-

Mitochondrial Dysfunction: The increased ratio of Bax to Bcl-2 leads to the disruption of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Cascade Activation: In the cytoplasm, cytochrome c binds to Apaf-1 to form the apoptosome, which activates caspase-9 . Activated caspase-9 then cleaves and activates the executioner caspase-3 .

-

Execution of Apoptosis: Caspase-3 orchestrates the final stages of apoptosis by cleaving various cellular substrates, leading to the characteristic morphological changes of programmed cell death.

Conclusion and Future Directions

This compound is a promising antineoplastic agent derived from natural sources with demonstrated in vitro cytotoxicity. While its precise mechanism of action requires further investigation, the well-established pathways of the closely related quassinoid, bruceine D, provide a strong framework for understanding its biological activity. The detailed protocols provided in this guide offer a starting point for researchers interested in the isolation, characterization, and biological evaluation of this compound and other quassinoids. Future research should focus on elucidating the specific molecular targets of this compound to fully realize its therapeutic potential in cancer drug development.

References

- 1. The isolation and structural elucidation of bruceantin and bruceantinol, new potent antileukemic quassinoids from Brucea antidysenterica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bruceantin, a potent amoebicide from a plant, Brucea antidysenterica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Brucea antidysenterica [prota.prota4u.org]

- 5. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]

Bruceantarin: A Technical Guide to its Chemical Structure, Properties, and Antineoplastic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruceantarin, a naturally occurring quassinoid isolated from Brucea javanica, has demonstrated significant potential as an antineoplastic agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and its proposed mechanisms of action. Detailed experimental protocols for the isolation of this compound and for conducting key in vitro and in vivo assays are provided to facilitate further research and development. The document also includes visualizations of the core signaling pathways implicated in its anticancer activity, specifically the p38 MAPK and c-MYC/caspase-mediated apoptotic pathways. This guide is intended to serve as a valuable resource for researchers in oncology, pharmacology, and medicinal chemistry.

Chemical Structure and Physicochemical Properties

This compound is a complex natural product belonging to the quassinoid family of compounds, which are known for their bitter taste and diverse biological activities.

Chemical Structure

The chemical structure of this compound is characterized by a highly oxygenated and sterically hindered tetracyclic nucleus.

-

Molecular Formula : C₂₈H₃₀O₁₁[1]

-

CAS Number : 41451-76-7[1]

-

IUPAC Name : methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-benzoyloxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.0¹,⁶.0²,¹⁷.0⁸,¹³]nonadec-9-ene-17-carboxylate[2]

-

SMILES : CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2--INVALID-LINK--O3)OC(=O)C6=CC=CC=C6)(OC5)C(=O)OC)O">C@HO)C)O[2]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 542.53 g/mol | [1] |

| Melting Point | 225-226 °C | [3][4] |

| Appearance | White to Off-White Solid | [3][4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [3][4] |

| Storage Temperature | -20°C | [1] |

| pKa (Predicted) | 8.81 ± 0.70 | [3][4] |

| XLogP (Predicted) | 0.865 | [2] |

| Hydrogen Bond Donors | 3 | [2] |

| Hydrogen Bond Acceptors | 11 | [2] |

Pharmacological Properties and Mechanism of Action

This compound exhibits potent antineoplastic activity against various cancer cell lines. Its mechanism of action is multifaceted, involving the modulation of key signaling pathways that regulate cell growth, proliferation, and apoptosis.

Antineoplastic Activity

This compound has demonstrated significant cytotoxic effects in breast cancer cell lines. The reported IC₅₀ values are summarized in Table 2.

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

| MCF-7 | Breast Cancer | 0.144 ± 0.039 | [1] |

| MDA-MB-231 | Breast Cancer | 0.238 ± 0.021 | [1] |

Mechanism of Action

The anticancer effects of this compound are attributed to its ability to induce apoptosis and inhibit cell proliferation through the modulation of the p38 MAPK and c-MYC signaling pathways.

Similar to other quassinoids, this compound is believed to activate the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK pathway is a key signaling cascade that responds to extracellular stimuli and stress, and its activation can lead to cell cycle arrest and apoptosis. The proposed activation of this pathway by this compound is depicted in the following diagram.

This compound has been shown to downregulate the expression of the c-MYC proto-oncogene, a key regulator of cell proliferation and growth.[5] The reduction in c-MYC levels is associated with the induction of apoptosis through the activation of the intrinsic (mitochondrial) and extrinsic caspase pathways. This proposed mechanism is illustrated below.

Experimental Protocols

The following sections provide detailed methodologies for the isolation of this compound and for conducting key experiments to evaluate its biological activity.

Isolation of this compound from Brucea javanica

This protocol is based on general methods for the isolation of quassinoids from Brucea species.

References

The Anti-Leukemic Potential of Brucea javanica Quassinoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the cytotoxic effects of quassinoids isolated from Brucea javanica on various leukemia cell lines. While the term "bruceantarin" did not yield specific findings in the reviewed scientific literature, a significant body of research exists on other cytotoxic quassinoids from this plant, notably Bruceine D, Brusatol, and Bruceantin. This document summarizes the key quantitative data, experimental methodologies, and elucidated signaling pathways related to the anti-leukemic activity of these compounds.

Quantitative Data Summary

The following tables provide a consolidated view of the cytotoxic and inhibitory concentrations of various Brucea javanica quassinoids on different leukemia cell lines.

| Compound | Cell Line | Assay | IC50 / EC50 | Reference |

| Bruceine D | K562 (Chronic Myeloid Leukemia) | MTT | 6.37 ± 0.39 µM | [1] |

| Brusatol | HL-60 (Acute Promyelocytic Leukemia) | Not Specified | 0.06 µmol/L | [2] |

| Bruceine B | HL-60 (Acute Promyelocytic Leukemia) | Not Specified | 0.27 µmol/L | [2] |

| Bruceantin | P-388 (Murine Leukemia) | Not Specified | - | [3] |

| Bruceoside C | Various (including leukemia) | Not Specified | ED50 <0.1 g/ml in some cancer lines | [4] |

Table 1: Cytotoxicity of Brucea javanica Quassinoids on Leukemia Cell Lines

| Compound | Cell Line | Parameter Measured | Concentration | Effect | Reference |

| Bruceine D | K562 | Mitochondrial Membrane Potential (ΔΨm) | 3.0 µM | 79.84 ± 4.46% of control | [1] |

| Bruceine D | K562 | Mitochondrial Membrane Potential (ΔΨm) | 6.0 µM | 59.74 ± 7.48% of control | [1] |

| Bruceine D | K562 | Mitochondrial Membrane Potential (ΔΨm) | 12.0 µM | 40.66 ± 4.37% of control | [1] |

Table 2: Effect of Bruceine D on Mitochondrial Membrane Potential in K562 Cells

Experimental Protocols

This section details the methodologies employed in the cited studies to evaluate the cytotoxic effects of Brucea javanica quassinoids.

Cell Viability and Cytotoxicity Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

-

Leukemia cells (e.g., K562) are seeded in 96-well plates.

-

Cells are treated with varying concentrations of the test compound (e.g., Bruceine D) for a specified duration (e.g., 24 hours).

-

MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.[1]

-

Apoptosis Detection

-

Flow Cytometry for Mitochondrial Membrane Potential (ΔΨm): The loss of mitochondrial membrane potential is an early indicator of apoptosis.

-

Leukemia cells are treated with the test compound.

-

Cells are harvested and stained with a fluorescent dye that accumulates in the mitochondria of healthy cells (e.g., JC-1).

-

The fluorescence is analyzed by flow cytometry. A shift from red to green fluorescence indicates a loss of ΔΨm and the onset of apoptosis.[1]

-

-

Western Blot Analysis: This technique is used to detect specific proteins involved in the apoptotic cascade.

-

Treated and untreated leukemia cells are lysed to extract total protein.

-

Protein concentrations are determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific to target proteins (e.g., cytochrome c, caspases-9, -3, PARP, p-AKT, p-ERK).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate.[1]

-

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of Brucea javanica quassinoids against leukemia cells are primarily mediated through the induction of apoptosis via multiple signaling pathways.

Mitochondrial Apoptosis Pathway

Bruceine D has been shown to induce apoptosis in K562 chronic myeloid leukemia cells through the intrinsic, or mitochondrial, pathway.[1] This process involves:

-

Loss of Mitochondrial Membrane Potential (ΔΨm): A key initiating event.

-

Release of Cytochrome c: The decrease in ΔΨm leads to the release of cytochrome c from the mitochondria into the cytoplasm.

-

Caspase Activation: Cytoplasmic cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3.

-

PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, leading to the final stages of apoptosis.[1]

Caption: Mitochondrial apoptosis pathway induced by Bruceine D in leukemia cells.

PI3K/AKT and MAPK/ERK Signaling Pathways

Bruceine D has also been observed to inhibit the phosphorylation of key proteins in two critical survival pathways: the PI3K/AKT and MAPK/ERK pathways.[1] The inhibition of these pathways contributes to the pro-apoptotic effect of the compound.

-

PI3K/AKT Pathway: This pathway is crucial for cell survival, proliferation, and growth. By inhibiting the phosphorylation of AKT, Bruceine D disrupts these pro-survival signals.

-

MAPK/ERK Pathway: This pathway is also involved in cell proliferation and survival. Inhibition of ERK phosphorylation by Bruceine D further promotes apoptosis.

Caption: Inhibition of PI3K/AKT and MAPK/ERK pathways by Bruceine D.

p53-Dependent Apoptosis

Aqueous extracts of Brucea javanica have been shown to induce apoptosis in cancer cells, and this effect is associated with a significant increase in the level of the p53 tumor suppressor protein.[4] This suggests that for some of the active compounds within the extract, the mechanism of action may involve the activation of a p53-dependent apoptotic pathway.

Caption: General experimental workflow for assessing cytotoxic effects.

Conclusion and Future Directions

The quassinoids isolated from Brucea javanica, particularly Bruceine D, Brusatol, and Bruceantin, demonstrate significant cytotoxic effects against various leukemia cell lines. The primary mechanism of action appears to be the induction of apoptosis through the mitochondrial pathway, coupled with the inhibition of critical cell survival signaling pathways such as PI3K/AKT and MAPK/ERK. Further research is warranted to isolate and characterize other potentially active compounds from Brucea javanica and to evaluate their efficacy and safety in preclinical and clinical settings for the treatment of leukemia. The exploration of synergistic effects with existing chemotherapeutic agents could also represent a promising avenue for future drug development.

References

- 1. PROSEA - Plant Resources of South East Asia [prosea.prota4u.org]

- 2. A review of Brucea javanica: metabolites, pharmacology and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tumor Cell Selective Cytotoxicity and Apoptosis Induction by an Herbal Preparation from Brucea javanica - PMC [pmc.ncbi.nlm.nih.gov]

Bruceantarin: A Technical Guide on its Antineoplastic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruceantarin, a quassinoid isolated from Brucea javanica, has emerged as a promising candidate for antineoplastic drug development. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer properties, focusing on its mechanisms of action, relevant signaling pathways, and summaries of its in vitro and in vivo efficacy. Detailed experimental methodologies for key assays are provided to facilitate further research and development in this area.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous search for novel and effective therapeutic agents. Natural products have historically been a rich source of anticancer compounds, with many approved drugs originating from plants. This compound, a complex tetracyclic triterpenoid, has demonstrated potent cytotoxic effects against a variety of cancer cell lines. Its multifaceted mechanism of action, which includes the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways, makes it a compelling subject for further investigation as a potential therapeutic agent. This document serves as a technical resource for researchers and drug development professionals, consolidating the available preclinical data on this compound and providing detailed experimental frameworks for its continued evaluation.

Mechanism of Action

This compound and its closely related analogue, Bruceine D, exert their antineoplastic effects through a combination of mechanisms, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and inhibiting critical signaling pathways that promote cancer cell survival and proliferation.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells. This programmed cell death is initiated through both intrinsic (mitochondrial) and extrinsic pathways, characterized by the activation of a cascade of caspase enzymes.

-

Mitochondrial Pathway: this compound treatment leads to the accumulation of intracellular reactive oxygen species (ROS). This oxidative stress disrupts the mitochondrial membrane potential and triggers the release of cytochrome c into the cytoplasm. This, in turn, activates caspase-9 and the downstream executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death[1][2][3]. The process is further regulated by the Bcl-2 family of proteins, with this compound shown to upregulate pro-apoptotic members like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL[1][2].

-

JNK Pathway Activation: The c-Jun N-terminal kinase (JNK) signaling pathway, a component of the mitogen-activated protein kinase (MAPK) cascade, is also implicated in this compound-induced apoptosis. Activation of JNK by phosphorylation contributes to the apoptotic response in cancer cells treated with this compound[4].

Cell Cycle Arrest

This compound has been shown to impede the progression of the cell cycle, a critical process for tumor growth. By interfering with the cell cycle machinery, this compound prevents cancer cells from dividing and proliferating. Specifically, it has been observed to cause cell cycle arrest at the G0/G1 and S phases[1][5]. This arrest is associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, a decrease in the expression of CDK2 has been linked to S-phase arrest induced by related compounds[5].

Inhibition of Key Signaling Pathways

Several oncogenic signaling pathways are aberrantly activated in cancer, promoting cell survival, proliferation, and metastasis. This compound has been found to inhibit these critical pathways.

-

STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a pivotal role in tumor progression. This compound and its analogues have been identified as potent inhibitors of the STAT3 signaling pathway[5][6][7][8]. It is suggested that this inhibition may occur through the disruption of the interaction between STAT3 and the heat shock protein 70 (Hsp70), leading to reduced STAT3 phosphorylation and subsequent downregulation of its target genes, which include anti-apoptotic proteins like Mcl-1 and survivin[7][8].

-

Wnt/β-catenin and Notch Signaling: There is evidence to suggest that related quassinoids can also interfere with other developmental pathways that are often dysregulated in cancer, such as the Wnt/β-catenin and Notch signaling pathways.

In Vitro and In Vivo Efficacy

In Vitro Cytotoxicity

The cytotoxic effects of this compound and its analogues have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity across various cancer types.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H460 | Non-Small Cell Lung Cancer | 0.5 | [4] |

| A549 | Non-Small Cell Lung Cancer | 0.6 | [4] |

| MCF-7 | Breast Cancer | 0.7 - 65 | [9] |

| Hs 578T | Breast Cancer | 0.7 - 65 | [9] |

In Vivo Antitumor Activity

Preclinical studies using animal models have demonstrated the in vivo antitumor efficacy of this compound analogues. In xenograft models of lung and osteosarcoma, administration of these compounds resulted in a significant reduction in tumor growth without causing noticeable side effects[5][6][10]. Immunohistochemical analysis of tumors from treated animals revealed a decrease in the expression of phosphorylated STAT3 (p-STAT3) and other markers of proliferation and invasion, such as MMP-2 and MMP-9[5].

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the antineoplastic potential of compounds like this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle-treated control group.

-

Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Protocol:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

-

Protocol:

-

Treat cells with this compound for the desired duration.

-

Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry.

-

Western Blotting for Signaling Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protocol:

-

Lyse this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, cleaved caspase-3, β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

-

In Vivo Xenograft Model

This animal model is used to evaluate the antitumor efficacy of a compound in a living organism.

-

Protocol:

-

Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (or vehicle control) to the mice via an appropriate route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers).

-

Visualizations

Signaling Pathways

References

- 1. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bruceine D induces apoptosis in human non-small cell lung cancer cells through regulating JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bruceine D inhibits tumor growth and stem cell‐like traits of osteosarcoma through inhibition of STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bruceine D inhibits tumor growth and stem cell-like traits of osteosarcoma through inhibition of STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bruceine D inhibits hepatocellular carcinoma by regulating the STAT3 signaling pathway through HSP70 | springermedizin.de [springermedizin.de]

- 8. Bruceine D inhibits hepatocellular carcinoma by regulating the STAT3 signaling pathway through HSP70 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Bruceantarin's Role in Inhibiting Tumor Growth: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the anti-tumor properties of Bruceantarin, a naturally occurring quassinoid. There is strong evidence to suggest that the correct nomenclature for this compound is Bruceine D. This whitepaper will refer to the compound as Bruceine D. We delve into its mechanisms of action, focusing on its demonstrated ability to inhibit tumor growth through the modulation of key signaling pathways. This guide synthesizes preclinical data, outlines detailed experimental methodologies, and presents signaling pathway diagrams to facilitate a deeper understanding of Bruceine D's therapeutic potential in oncology. While preclinical findings are promising, it is important to note that, to date, no clinical trial data for Bruceine D in cancer treatment has been found in publicly available databases.

Introduction

Bruceine D is a quassinoid isolated from Brucea javanica, a plant with a long history in traditional medicine for treating various ailments, including cancer. Recent scientific investigations have begun to elucidate the molecular mechanisms underlying its potent anti-neoplastic activities. This whitepaper will focus on the core mechanisms of Bruceine D in inhibiting tumor growth, specifically in hepatocellular carcinoma and pancreatic cancer, by targeting critical signaling cascades.

Mechanism of Action: Targeting Key Signaling Pathways

Preclinical studies have identified two primary signaling pathways that are significantly modulated by Bruceine D in cancer cells: the Wnt/β-catenin/Jagged1 pathway and the Nrf2 pathway.

Inhibition of the Wnt/β-catenin/Jagged1 Signaling Axis in Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC), aberrant activation of the Wnt/β-catenin and Notch signaling pathways is a frequent driver of tumorigenesis. Bruceine D has been shown to effectively inhibit liver tumor growth by targeting this crosstalk.[1]

The proposed mechanism involves Bruceine D promoting the proteasomal degradation of β-catenin. This leads to a reduction in the nuclear accumulation of β-catenin, thereby inhibiting the transcription of its downstream target, Jagged1, which is a key ligand for the Notch signaling pathway. The subsequent downregulation of Jagged1 disrupts Notch signaling, which is crucial for HCC cell proliferation and survival.

Augmentation of Chemosensitivity in Pancreatic Cancer via Nrf2 Inhibition

In pancreatic ductal adenocarcinoma (PDAC), chemoresistance is a major obstacle, with the transcription factor Nrf2 playing a significant role in this process. Bruceine D has been demonstrated to enhance the chemosensitivity of gemcitabine, a first-line chemotherapeutic for PDAC, by inhibiting the Nrf2 pathway.[2]

The mechanism involves Bruceine D promoting the ubiquitin-proteasome-dependent degradation of Nrf2.[2] The downregulation of the Nrf2 pathway sensitizes pancreatic cancer cells to the cytotoxic effects of gemcitabine, suggesting a potential role for Bruceine D as an adjuvant therapy.[2]

Quantitative Data

The following tables summarize the in vitro cytotoxic activity of Bruceine D across various cancer cell lines.

Table 1: IC50 Values of Bruceine D in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| Hs 578T | Triple-Negative Breast Cancer | 0.71 ± 0.05 µM | [3] |

| MCF-7 | Breast Cancer | 9.5 ± 7.7 µM | [3] |

| T24 | Bladder Cancer | 7.65 ± 1.2 µg/mL | [4] |

| A549 | Non-Small Cell Lung Cancer | 1.01 ± 0.11 µg/ml (72h) | |

| H1650 | Non-Small Cell Lung Cancer | 1.19 ± 0.07 µg/ml (72h) | |

| PC-9 | Non-Small Cell Lung Cancer | 2.28 ± 1.54 µg/ml (72h) | |

| HCC827 | Non-Small Cell Lung Cancer | 6.09 ± 1.83 µg/ml (72h) | |

| PANC-1 | Pancreatic Adenocarcinoma | 1.1 - 5.8 µM | [4] |

| SW1990 | Pancreatic Adenocarcinoma | 1.1 - 5.8 µM | [4] |

| CAPAN-1 | Pancreatic Adenocarcinoma | 1.1 - 5.8 µM | [4] |

| K562 | Chronic Myeloid Leukemia | 6.37 µM | [4] |

Table 2: In Vivo Efficacy of Bruceine D in Xenograft Models

| Cancer Type | Xenograft Model | Treatment | Outcome | Reference |

| Pancreatic Cancer | Orthotopic Xenograft | Bruceine D | Significant inhibition of tumor growth | [2] |

| Pancreatic Cancer | KPC Mouse Model | Bruceine D + Gemcitabine | Enhanced chemosensitivity and tumor growth inhibition | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this whitepaper.

Cell Viability Assay (MTT Assay)

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Bruceine D (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Luciferase Reporter Assay for β-catenin/Jagged1 Signaling

References

- 1. A direct pancreatic cancer xenograft model as a platform for cancer stem cell therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brucein D augments the chemosensitivity of gemcitabine in pancreatic cancer via inhibiting the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bruceine D Identified as a Drug Candidate against Breast Cancer by a Novel Drug Selection Pipeline and Cell Viability Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Bruceantarin and its Effects on Breast Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bruceantarin and its related quassinoid compounds, such as bruceantinol, have demonstrated significant anti-neoplastic activity in preclinical studies targeting breast cancer. These natural products, derived from the plant Brucea javanica, exert their cytotoxic effects through the modulation of critical cellular processes, primarily inducing cell cycle arrest and apoptosis. The primary mechanism of action involves the inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK2, CDK4, and CDK6. This inhibition disrupts the normal progression of the cell cycle, leading to an accumulation of cells in the G1 phase and subsequent programmed cell death. Furthermore, evidence suggests the involvement of key signaling pathways, including the ERK and PI3K/AKT pathways, in mediating the apoptotic response. This technical guide provides a comprehensive overview of the effects of this compound and its analogs on breast cancer cells, detailing the molecular mechanisms, experimental data, and relevant protocols.

Introduction

Breast cancer remains a leading cause of cancer-related mortality in women worldwide. The development of novel therapeutic agents with improved efficacy and reduced toxicity is a critical area of research. Natural products have historically been a rich source of anti-cancer compounds, and quassinoids isolated from Brucea javanica have shown particular promise. This compound, and the more extensively studied related compound bruceantinol, have emerged as potent inhibitors of breast cancer cell proliferation. This document synthesizes the current understanding of their mechanisms of action, focusing on their impact on cell cycle regulation and apoptosis in common breast cancer cell lines, MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).

Mechanism of Action

The primary anti-cancer effect of this compound and its analogs stems from their ability to induce cell cycle arrest and apoptosis.

Cell Cycle Arrest via CDK Inhibition

Recent studies have identified bruceantinol as a potent inhibitor of CDK2, CDK4, and CDK6[1]. These kinases are crucial for the G1 to S phase transition in the cell cycle. By inhibiting these CDKs, bruceantinol effectively halts cell cycle progression, preventing cancer cell proliferation. This mechanism is pivotal to its anti-tumor activity.

Induction of Apoptosis

Following cell cycle arrest, breast cancer cells treated with this compound analogs undergo apoptosis, or programmed cell death. Evidence points towards the involvement of the intrinsic (mitochondrial) pathway of apoptosis. Studies on the related compound Bruceine D have shown an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2 in MDA-MB-231 cells[2]. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases, culminating in cell death.

Involvement of Signaling Pathways

The cellular effects of this compound and its analogs are mediated through the modulation of key signaling pathways.

ERK Signaling Pathway

In triple-negative breast cancer cells (MDA-MB-231), the activation of the Extracellular signal-Regulated Kinase (ERK) pathway has been shown to be a requirement for the anti-cancer functions of bruceantinol[1]. While the precise upstream mechanism of ERK activation by bruceantinol is still under investigation, it is a critical component of its cytotoxic effect in this aggressive breast cancer subtype.

PI3K/AKT Signaling Pathway

Research on the related compound Bruceine A has demonstrated its ability to inhibit the PI3K/AKT signaling pathway in both MCF-7 and MDA-MB-231 cells[3]. The PI3K/AKT pathway is a central regulator of cell survival, proliferation, and growth. Its inhibition by bruceine A contributes to the induction of apoptosis and autophagy.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound and its analogs on breast cancer cells.

Table 1: In Vitro Cytotoxicity (IC50)

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | MCF-7 | 0.144 ± 0.039 | [MedchemExpress] |

| This compound | MDA-MB-231 | 0.238 ± 0.021 | [MedchemExpress] |

Table 2: Effect of Bruceine D on Apoptosis in MDA-MB-231 Cells (24h treatment)

| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) | Reference |

| Control | 0 | ~2% | ~1% | ~3% | [2] |

| Bruceine D | 10 | ~10% | ~3% | ~13% | [2] |

Table 3: Effect of Bruceine D on Apoptosis-Related Protein Expression in MDA-MB-231 Cells (24h treatment)

| Treatment | Concentration (µM) | Relative Bax Expression (normalized to β-actin) | Relative Bcl-2 Expression (normalized to β-actin) | Reference |

| Control | 0 | 1.0 | 1.0 | [2] |

| Bruceine D | 10 | ~1.8 | ~0.4 | [2] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture

MCF-7 and MDA-MB-231 human breast cancer cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

-

Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or its analogs for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the IC50 value using appropriate software.

EdU Incorporation Assay for Cell Proliferation

-

Seed cells in a 96-well plate and treat with the test compound.

-

Add 5-ethynyl-2´-deoxyuridine (EdU) to the cell culture medium and incubate for 2 hours to allow for incorporation into newly synthesized DNA.

-

Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.

-

Perform the click reaction by adding a reaction cocktail containing a fluorescently labeled azide (e.g., Alexa Fluor 488 azide).

-

Counterstain the nuclei with Hoechst 33342.

-

Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells.

Flow Cytometry for Cell Cycle Analysis

-

Treat cells with the test compound for the desired time.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

-

Treat cells with the test compound.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate for 15 minutes in the dark at room temperature.

-

Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Western Blotting

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., CDK2, CDK4, CDK6, p-ERK, ERK, p-AKT, AKT, Bax, Bcl-2, β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify band intensities using densitometry software.

Visualizations

Signaling Pathways

Caption: Signaling pathways affected by this compound/Bruceantinol in breast cancer cells.

Experimental Workflow

Caption: General experimental workflow for studying the effects of this compound.

Conclusion

This compound and its analogs represent a promising class of natural compounds with potent anti-cancer activity against breast cancer cells. Their ability to induce cell cycle arrest through the inhibition of key CDKs and promote apoptosis via modulation of the intrinsic pathway and critical signaling cascades like ERK and PI3K/AKT highlights their therapeutic potential. Further research is warranted to fully elucidate the intricate molecular mechanisms and to advance these compounds towards clinical applications. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to combat breast cancer.

References

A Technical Guide to the In Vitro Anticancer Activity of Bruceantarin and Related Quassinoids

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth overview of the in vitro anticancer properties of Bruceantarin and its closely related quassinoid, Bruceine D (BD), isolated from Brucea javanica. It focuses on their mechanisms of action, summarizes key quantitative efficacy data, and provides detailed protocols for essential experimental assays.

Introduction

Quassinoids, a class of tetracyclic triterpenes extracted from plants of the Simaroubaceae family, have garnered significant attention for their potent biological activities. This compound and its analogues, such as Bruceine D (BD) and Bruceantinol (BOL), are isolated from the fruit of Brucea javanica and have demonstrated a wide range of antineoplastic properties across various human cancers.[1][2] These compounds exert their anticancer effects by inhibiting cell proliferation, arresting the cell cycle, and inducing programmed cell death (apoptosis) through the modulation of key cellular signaling pathways.[1][3] This document synthesizes the current understanding of their in vitro anticancer activity, providing a technical resource for researchers in oncology and drug discovery.

Mechanisms of Action and Signaling Pathways

The anticancer efficacy of this compound-related compounds stems from their ability to interfere with multiple critical signaling networks that govern cancer cell growth, survival, and proliferation.

Induction of Apoptosis

A primary mechanism is the induction of apoptosis, or programmed cell death. Bruceine D, in particular, has been shown to trigger the intrinsic, mitochondria-dependent apoptotic pathway in non-small-cell lung cancer and pancreatic cancer cells.[4][5] This process involves the depolarization of the mitochondrial membrane, an increase in the Bax/Bcl-2 ratio, the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade, including caspase-9 and caspase-3, leading to cell death.[4]

Cell Cycle Arrest

These compounds are potent inhibitors of cell cycle progression. Bruceantinol has been identified as an inhibitor of cyclin-dependent kinases (CDK) 2, 4, and 6, which are critical for the G1 to S phase transition.[6] Similarly, Bruceine D has been shown to downregulate key cell cycle proteins, including Cyclin D1, CDK4, and CDK2, leading to G0/G1 phase arrest in osteosarcoma cells.[1][3] In other cancer types like gastric cancer, it can induce S-phase arrest by modulating the LINC01667/miR-138-5p/Cyclin E1 axis.[7]

Modulation of Key Oncogenic Pathways

Bruceine D has been shown to inhibit several signaling pathways crucial for cancer cell survival, proliferation, and metastasis.[1]

-

PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer. Bruceine D can decrease the expression of PI3K and reduce the phosphorylation of Akt, thereby inhibiting downstream signaling that promotes cell growth and survival.[1]

-

JAK/STAT Pathway: The JAK/STAT pathway is involved in cancer stem cell maintenance. Bruceine D has been found to inhibit this pathway, suppressing the self-renewal and sphere-forming ability of osteosarcoma stem cells.[3]

-

MAPK Pathway: Depending on the context, this pathway can be modulated by quassinoids. Bruceine D has been reported to activate the p38-MAPK pathway, which can lead to apoptosis and cell cycle arrest.[4][5] In contrast, Bruceantinol's effects in some breast cancer cells may depend on the activation of ERK, another MAPK pathway member.[6]

Quantitative Analysis of In Vitro Efficacy

The cytotoxic and pro-apoptotic effects of this compound-related compounds have been quantified in numerous cancer cell lines. The following tables summarize key findings from published studies.

Table 1: Cytotoxicity (IC50) of Bruceine D in Various Cancer Cell Lines

| Compound | Cancer Type | Cell Line | IC50 Value | Exposure Time | Citation |

|---|

| Bruceine D | Bladder Cancer | T24 | 7.65 ± 1.2 µg/mL | Not Specified |[8] |

Table 2: Apoptosis Induction by Bruceine D

| Compound | Cancer Type | Cell Line | Concentration | Apoptotic Cells (%) | Exposure Time | Citation |

|---|---|---|---|---|---|---|

| Bruceine D | Bladder Cancer | T24 | IC50 (7.65 µg/mL) | 56.04 ± 3.09% | Not Specified | [8] |

| Bruceine D | Lung Cancer | A549 | 1.0 µg/mL | 12.50 ± 0.28% | Not Specified | [5] |

| Bruceine D | Lung Cancer | A549 | 2.5 µg/mL | 21.58 ± 0.50% | Not Specified | [5] |

| Bruceine D | Lung Cancer | A549 | 5.0 µg/mL | 25.98 ± 0.44% | Not Specified |[5] |

Table 3: Effect of Bruceine D on Cell Cycle Distribution

| Compound | Cancer Type | Cell Line | Effect | Citation |

|---|---|---|---|---|

| Bruceine D | Osteosarcoma | MNNG/HOS | G0/G1 Arrest | [3] |

| Bruceine D | Osteosarcoma | U-2OS | S Phase Arrest | [3] |

| Bruceine D | Gastric Cancer | Not Specified | S Phase Arrest | [7] |

| Bruceantinol | Breast Cancer | MCF-7, MDA-MB-231 | Disrupted Cell Cycle |[6] |

Detailed Experimental Protocols

Reproducible in vitro studies rely on standardized protocols. The following sections detail the methodologies for key assays used to evaluate the anticancer activity of this compound and related compounds.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., Bruceine D) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

References

- 1. A brief overview of antitumoral actions of bruceine D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bruceine D inhibits tumor growth and stem cell‐like traits of osteosarcoma through inhibition of STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis induced by bruceine D in human non-small-cell lung cancer cells involves mitochondrial ROS-mediated death signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bruceantinol works as a CDK2/4/6 inhibitor to inhibit the growth of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bruceine D inhibits Cell Proliferation Through Downregulating LINC01667/MicroRNA-138-5p/Cyclin E1 Axis in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity and Apoptosis Studies of Brucein D against T24 Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Bruceantarin: A Technical Guide to its Classification as a C-20 Quassinoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of bruceantarin, a natural product with significant antineoplastic properties. We delve into its classification as a C-20 quassinoid, presenting its chemical structure, cytotoxic activities, and the molecular pathways it modulates. This document synthesizes available data to offer a detailed resource for researchers in oncology and natural product chemistry, highlighting the therapeutic potential of this compound.

Introduction

This compound is a member of the quassinoid family, a group of degraded triterpenoids found predominantly in plants of the Simaroubaceae family. Quassinoids are known for their bitter taste and a wide range of biological activities, including anti-inflammatory, antiviral, and potent anticancer effects. This compound, isolated from Brucea javanica, has demonstrated significant cytotoxicity against various cancer cell lines, making it a compound of interest for oncological research and drug development. This guide will establish the classification of this compound as a C-20 quassinoid, detail its biological activity, and outline the experimental methodologies used to characterize its effects.

Classification of this compound as a C-20 Quassinoid

Quassinoids are structurally classified based on their carbon skeleton. This compound's chemical structure aligns with the C-20 quassinoids, which are characterized by a highly oxygenated tetracyclic or pentacyclic core derived from a triterpene precursor. The close structural relationship between this compound and bruceantin, a well-established C-20 quassinoid, further solidifies this classification.

Chemical Structure of this compound

The molecular formula for this compound is C28H30O11. Its structure features the characteristic picrasane skeleton of C-20 quassinoids, with intricate oxygenation patterns and ester functionalities that contribute to its biological activity.

A diagram illustrating the logical relationship for the classification of this compound.

Quantitative Data: Cytotoxic Activity

This compound exhibits potent cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a standard measure of a compound's potency in inhibiting biological processes.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 0.144 ± 0.039 | [1] |

| MDA-MB-231 | Breast Cancer | 0.238 ± 0.021 | [1] |

| KB | Nasopharyngeal Carcinoma | Data for Bruceantin (most cytotoxic in a series including other Brucea quassinoids) | [2] |

Note: The cytotoxicity of a series of quassinoids from Brucea javanica fruits was tested against KB cells, with bruceantin showing the highest potency[2]. Specific IC50 values for this compound against a wider range of cell lines are a subject of ongoing research.

Signaling Pathways Modulated by Quassinoids

While direct studies on the signaling pathways modulated by this compound are limited, research on structurally similar quassinoids, such as Bruceine D, provides significant insights. These compounds are known to induce apoptosis in cancer cells through the modulation of key signaling cascades, primarily the Reactive Oxygen Species (ROS)-mediated MAPK and PI3K/Akt pathways.

ROS-Mediated Apoptotic Pathway

The induction of apoptosis by quassinoids like Bruceine D is often initiated by an increase in intracellular ROS. This oxidative stress triggers downstream signaling events, including the activation of the MAPK pathway (specifically JNK and p38) and modulation of the PI3K/Akt survival pathway. This cascade ultimately leads to the activation of caspases and programmed cell death.

A diagram of the putative signaling pathway affected by this compound, based on related quassinoids.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of quassinoids like this compound.

5.1. Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

A diagram of the MTT assay workflow.

5.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-